molecular formula C8H8BrNO2 B1587319 Ethyl 2-bromoisonicotinate CAS No. 89978-52-9

Ethyl 2-bromoisonicotinate

Cat. No. B1587319
CAS RN: 89978-52-9
M. Wt: 230.06 g/mol
InChI Key: SBNQZJXLQLUESH-UHFFFAOYSA-N
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Patent
US06251925B1

Procedure details

To a suspension of 2-bromo4-pyridine carboxylic acid (prepared according to the method of Ashimori, Chem. Pharm. Bull. 38 (9) 2446-2458 (1990)) in 2:1 toluene: absolute ethanol (45 mL) was added sulfuric acid (0.75 mL). The mixture was heated at reflux for 16 h. The mixture was poured into saturated aqueous sodium bicarbonate and extracted with chloroform (3 times). The combined chloroform extracts were dried over magnesium sulfate, filtered and concentrated afforded the crude product as a yellow oil. Purification by silica gel chromatography eluting with 9:1 hexane:ethyl acetate to afford the title compound (900 mg) as a clear, colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][N:3]=1.[C:11]1(C)C=CC=C[CH:12]=1.S(=O)(=O)(O)O.C(=O)(O)[O-].[Na+]>C(O)C>[CH2:11]([O:9][C:8]([C:6]1[CH:5]=[CH:4][N:3]=[C:2]([Br:1])[CH:7]=1)=[O:10])[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=CC(=C1)C(=O)O
Step Two
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.75 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined chloroform extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
afforded the crude product as a yellow oil
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography
WASH
Type
WASH
Details
eluting with 9:1 hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CC(=NC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.